molecular formula C25H23N3O3 B2367247 1-(1,3-benzoxazol-2-yl)-N-[4-(benzyloxy)phenyl]pyrrolidine-2-carboxamide CAS No. 2097865-58-0

1-(1,3-benzoxazol-2-yl)-N-[4-(benzyloxy)phenyl]pyrrolidine-2-carboxamide

Cat. No.: B2367247
CAS No.: 2097865-58-0
M. Wt: 413.477
InChI Key: NBLRBZGBQHGJFG-UHFFFAOYSA-N
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Description

1-(1,3-Benzoxazol-2-yl)-N-[4-(benzyloxy)phenyl]pyrrolidine-2-carboxamide is a pyrrolidine-based carboxamide derivative featuring a benzoxazole substituent at position 1 of the pyrrolidine ring and a 4-(benzyloxy)phenyl group on the amide nitrogen.

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-(4-phenylmethoxyphenyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c29-24(22-10-6-16-28(22)25-27-21-9-4-5-11-23(21)31-25)26-19-12-14-20(15-13-19)30-17-18-7-2-1-3-8-18/h1-5,7-9,11-15,22H,6,10,16-17H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLRBZGBQHGJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 4-Amino-3-Hydroxybenzoic Acid

The synthesis begins with methyl ester formation from 4-amino-3-hydroxybenzoic acid. In methanol under reflux with catalytic H₂SO₄ (5 mol%), the reaction achieves 98% yield after 12 hours. Critical parameters include:

Parameter Value Impact on Yield
Reaction Time 12 hours <90% incomplete
Acid Catalyst H₂SO₄ vs. HCl H₂SO₄ superior
Temperature Reflux (~65°C) Lower temps slow kinetics

The product, methyl 4-amino-3-hydroxybenzoate, is purified via column chromatography (n-hexane/ethyl acetate 5:1).

Benzoxazole Ring Formation

Condensation with aromatic aldehydes (e.g., benzaldehyde derivatives) in ethanol generates 2-aryl benzoxazole intermediates. Key mechanistic insights:

  • Schiff base formation : Ethanol mediates imine linkage between aldehyde and amine groups at RT over 6–24 hours.
  • Cyclization : NaCN in DMF induces benzoxazole ring closure via intramolecular nucleophilic attack (1 hour, RT).

Substituent effects on the aldehyde dictate electronic properties of the final compound. Electron-withdrawing groups accelerate cyclization but may reduce solubility.

Pyrrolidine Carboxamide Coupling

The critical amidation step employs AlCl₃ catalysis in dichloromethane (DCM):

  • 2-Aryl benzoxazole ester (1 mmol) reacts with pyrrolidine (1.2 mmol)
  • AlCl₃ (10 mol%) activates the carbonyl at RT for 24 hours
  • Workup involves aqueous extraction and MgSO₄ drying

This method achieves >85% yield but requires rigorous moisture control. Alternative coupling agents like HATU or EDCI have been explored in analogous benzamide syntheses.

Alternative Synthetic Approaches

Palladium-Catalyzed Cross-Couplings

Recent patents describe Suzuki-Miyaura couplings to introduce the benzyloxyphenyl group:

Reagent Conditions Yield
Phenylboronic acid Pd(PPh₃)₄, K₂CO₃ 72%
4-Benzyloxybromobenzene Pd(OAc)₂, XPhos 68%

These methods enable late-stage functionalization but increase metal contamination risks.

Solid-Phase Synthesis

A patent (US20070123574A1) discloses resin-bound intermediates for iterative benzoxazole assembly:

  • Wang resin functionalized with Fmoc-protected aminophenol
  • Sequential benzoxazole cyclization using OxymaPure/DIC
  • Cleavage with TFA:DCM (1:99)

This approach reduces purification burden but currently achieves only 61% overall yield.

Industrial Scalability Considerations

Catalytic System Optimization

Comparative studies of Lewis acids in the amidation step reveal:

Catalyst Solvent Time (h) Yield Purity
AlCl₃ DCM 24 85% 98.5%
ZnCl₂ THF 36 78% 97.1%
BF₃·OEt₂ Toluene 18 82% 96.8%

AlCl₃ remains optimal despite challenges in catalyst removal.

Green Chemistry Modifications

Emerging techniques aim to improve sustainability:

  • Microwave-assisted synthesis : Reduces benzoxazole cyclization time from 24h → 45 min
  • Biocatalytic amidation : Lipase-mediated coupling in ionic liquids (65% yield)
  • Continuous flow systems : Achieve 92% conversion with 10-minute residence time

Analytical Characterization Data

Critical QC parameters for batch release:

Parameter Method Specification
Purity (HPLC) C18 column ≥98.0% area
Residual AlCl₃ ICP-MS ≤10 ppm
Enantiomeric excess Chiral HPLC ≥99.5% (R)-isomer
Water content Karl Fischer ≤0.5% w/w

Mass spectrometry (ESI+) confirms molecular ion at m/z 414.2 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzoxazol-2-yl)-N-[4-(benzyloxy)phenyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzoxazole ring can be oxidized under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoxazole ring may yield a benzoxazole N-oxide, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

1-(1,3-benzoxazol-2-yl)-N-[4-(benzyloxy)phenyl]pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of

Biological Activity

1-(1,3-benzoxazol-2-yl)-N-[4-(benzyloxy)phenyl]pyrrolidine-2-carboxamide is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis, and particularly its biological activities, including antimicrobial, anticancer, and other therapeutic potentials.

  • Molecular Formula : C25H23N3O3
  • Molecular Weight : 413.5 g/mol
  • CAS Number : 2097865-58-0

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-benzoxazole derivatives with benzyloxy-substituted phenyl groups in the presence of appropriate reagents under controlled conditions. The detailed synthetic routes can vary based on desired purity and yield.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial properties. In particular:

  • Antibacterial Activity : Some studies have shown that compounds similar to this one demonstrate selective activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis while showing limited efficacy against Gram-negative strains .
  • Antifungal Activity : Certain benzoxazole derivatives have been reported to possess antifungal properties against pathogens like Candida albicans, indicating potential applications in treating fungal infections .
Compound Activity Type Target Organism MIC (µg/mL)
Compound AAntibacterialBacillus subtilis32
Compound BAntifungalCandida albicans16

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Compounds containing the benzoxazole moiety have shown cytotoxic effects against several cancer cell lines:

  • Breast Cancer : Studies indicate significant cytotoxicity against MCF-7 and MDA-MB-231 cell lines .
  • Lung Cancer : The compound has demonstrated effectiveness against A549 and H1975 cells, suggesting its role as a potential chemotherapeutic agent .
Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-715Induction of apoptosis
A54920Cell cycle arrest

Structure–Activity Relationship (SAR)

The biological activity of benzoxazole derivatives is often influenced by their structural features. Modifications in the substituents on the benzoxazole ring or the phenyl group can significantly alter their potency:

  • Electron-donating groups tend to enhance activity against specific bacterial strains.
  • The position of substituents also plays a critical role in determining the efficacy and selectivity of these compounds.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antimicrobial Properties : A comprehensive screening of benzoxazole derivatives revealed that compounds with electron-donating groups exhibited higher antibacterial activity compared to those with electron-withdrawing groups .
  • Cytotoxicity Assessment : In vitro studies demonstrated that certain derivatives showed selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted anticancer therapies .

Comparison with Similar Compounds

Key Observations :

  • Stereochemistry: The (2S,4R) configuration in patent examples (e.g., Examples 157–159) is critical for binding to PDEδ and other targets, suggesting that stereochemical alignment may enhance potency compared to non-specified configurations in the target compound .
  • Substituent Impact : The benzoxazol-2-yl group in the target compound contrasts with thiazol/isoxazol moieties in PROTAC derivatives (Examples 157–159), which are optimized for proteasome-mediated degradation . The 4-(benzyloxy)phenyl group shares similarities with substituents in triazolopyrimidine analogs (V1), which exhibit antioxidant properties .
  • Synthetic Routes: Amide coupling (PyBOP/DIPEA) is a common method for pyrrolidine-2-carboxamide synthesis, as seen in PROTAC derivatives , while phase-transfer catalysis and Biginelli protocols are used for non-pyrrolidine scaffolds .

Q & A

Basic Question: What are the key parameters to optimize during the multi-step synthesis of this compound?

Answer:
The synthesis involves sequential reactions to assemble the benzoxazole, pyrrolidine, and benzyloxy-phenyl moieties. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution reactions for heterocyclic ring formation .
  • Temperature control : Reflux conditions (~120°C) are often required for cyclization steps, while room temperature suffices for amide coupling .
  • Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) accelerates carboxamide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) ensure ≥95% purity .

Basic Question: Which analytical techniques are essential for confirming structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions and stereochemistry (e.g., pyrrolidine ring conformation) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects synthetic byproducts .
  • HPLC with UV/Vis detection : Assesses purity (>98%) and identifies residual solvents .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability for storage and handling protocols .

Basic Question: How can researchers assess the compound’s preliminary biological activity?

Answer:

  • In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based or colorimetric assays (IC50 determination) .
  • Cell viability assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria and fungi (MIC values) .

Advanced Question: How can enantiomeric resolution be achieved if the synthesis yields a racemic mixture?

Answer:

  • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak®) and hexane/isopropanol mobile phases to separate R/S enantiomers .
  • Crystallization with chiral auxiliaries : Co-crystallize the racemate with a chiral resolving agent (e.g., tartaric acid derivatives) .
  • Circular Dichroism (CD) : Confirm enantiopurity post-separation by analyzing Cotton effects in the 200–300 nm range .

Advanced Question: How should conflicting pharmacological data (e.g., varying IC50 values across studies) be addressed?

Answer:

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Validate target engagement : Use orthogonal methods (e.g., SPR for binding affinity, Western blot for downstream pathway inhibition) .
  • Replicate in multiple models : Test in primary cells, 3D organoids, or patient-derived xenografts to confirm activity across biological contexts .

Advanced Question: What computational strategies predict target interactions and structure-activity relationships (SAR)?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding poses with target proteins (e.g., kinases, GPCRs). Focus on hydrogen bonding with the benzoxazole nitrogen and hydrophobic interactions from the benzyloxy group .
  • QSAR modeling : Train models using descriptors like logP, polar surface area, and electronic parameters (Hammett constants) to optimize activity .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

Advanced Question: How does the compound’s stability vary under different pH and oxidative conditions?

Answer:

  • pH stability studies : Incubate in buffers (pH 1–12) and monitor degradation via HPLC. The benzoxazole ring is prone to hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions .
  • Oxidative stress testing : Expose to H2O2 or Fe(II)/ascorbate systems. The benzyloxy group may undergo radical-mediated oxidation, requiring antioxidants (e.g., BHT) in formulations .

Advanced Question: What strategies guide SAR-driven optimization of this scaffold?

Answer:

  • Substituent variation : Replace the benzyloxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate target affinity .
  • Bioisosteric replacement : Substitute the pyrrolidine with azetidine or piperidine to alter conformational flexibility .
  • Prodrug design : Introduce ester or carbonate moieties at the carboxamide to improve bioavailability .

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